6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as imino, oxo, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to handle the complex synthesis steps. Quality control measures would be in place to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imino and morpholinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anticancer, antiviral, and antibacterial activities.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-morpholin-4-ylpropylamine: This compound shares the morpholinyl group and has similar structural features.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: This compound contains a quinazoline moiety and morpholinyl group, making it structurally related.
3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis: This compound belongs to the class of cinnamic acids and derivatives, sharing some structural similarities.
Uniqueness
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex triazatricyclo core and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H32N6O3 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H32N6O3/c1-20-8-9-24-31-26-23(28(36)34(24)19-20)18-22(27(35)30-11-10-21-6-3-2-4-7-21)25(29)33(26)13-5-12-32-14-16-37-17-15-32/h2-4,6-9,18-19,29H,5,10-17H2,1H3,(H,30,35) |
InChI Key |
BKLVSFYXCBTTDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NCCC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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